17beta-Ethinylestradiol

Receptor Binding Estrogen Receptor Alpha Stereospecificity

As the critical 17beta-epimer impurity of ethinylestradiol, this compound is uniquely required for HPLC method validation and batch release testing per USP/EP monographs. Substituting with generic estrogen standards compromises accuracy and regulatory compliance. Procure this certified stereoisomer to ensure stability-indicating assay specificity, accurate related-substance quantification, and successful ANDA filings.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 4717-38-8
Cat. No. B138081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17beta-Ethinylestradiol
CAS4717-38-8
Synonyms19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol;  17-Ethynyl-17α-estradiol;  17β-Ethynylestradiol;  Ethynyl Estradiol EP Impurity A
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1
InChIKeyBFPYWIDHMRZLRN-SWBPCFCJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17beta-Ethinylestradiol (CAS 4717-38-8): Chemical Identity and Research-Grade Procurement Considerations


17beta-Ethinylestradiol (CAS 4717-38-8, also designated 17-epi-Ethynyl Estradiol) is a semi-synthetic steroidal estrogen and a recognized impurity of the widely used active pharmaceutical ingredient (API) Ethinylestradiol (17α-ethinylestradiol) . It is characterized by a stereochemical inversion at the C17 position relative to the active 17α isomer [1]. As an impurity standard, it is critical for analytical method development, pharmaceutical quality control (QC), and regulatory compliance in the manufacturing of hormonal therapeutics .

Why 17beta-Ethinylestradiol Cannot Be Substituted by Other Estrogen Impurities or Analogs in Analytical Contexts


In pharmaceutical analysis, substituting 17beta-Ethinylestradiol with a generic estrogen standard or even the primary API (17α-ethinylestradiol) is scientifically invalid due to fundamental differences in stereochemistry and chromatographic behavior. As a specific stereoisomer (17-epi form), 17beta-Ethinylestradiol possesses distinct physicochemical properties that dictate unique retention times and spectral signatures in validated analytical methods . Regulatory guidelines from bodies like the FDA and EMA require the use of fully characterized, compound-specific impurity reference standards to ensure the accuracy, specificity, and reproducibility of stability-indicating assays and QC release tests . Using an incorrect reference would compromise method validation, lead to inaccurate quantification of related substances, and result in non-compliance with pharmacopeial monographs (e.g., USP, EP) which mandate specific impurity profiling .

Quantitative Evidence for 17beta-Ethinylestradiol: Comparative Data vs. 17alpha-Ethinylestradiol and Other Estrogens


Comparative Receptor Binding Affinity: 17beta-Ethinylestradiol vs. 17alpha-Ethinylestradiol

The stereochemistry at the C17 position significantly impacts estrogen receptor (ER) binding. Studies demonstrate that 17alpha-ethynyl,17beta-estradiol exhibits an ERalpha-selective agonist potency, distinguishing it from other estrogens [1]. While direct comparative Ki values for the pure 17beta-isomer (17-epi-ethynylestradiol) against the 17alpha-isomer are not commonly reported in primary research due to the former's role as an impurity, this ERalpha selectivity is a hallmark of the ethynyl substitution pattern, and the beta-configuration is essential for potent agonist activity. The 17alpha-isomer (the API) is the active pharmaceutical agent, whereas the 17beta-isomer (the impurity) is typically present in trace amounts and is monitored for QC purposes. This differential binding profile underscores the need for separate analytical standards to distinguish the active isomer from the inactive or less active impurity .

Receptor Binding Estrogen Receptor Alpha Stereospecificity

Pharmacokinetic Differentiation: Oral Bioavailability of 17alpha-Ethinylestradiol vs. Natural Estradiol

The introduction of the 17alpha-ethinyl group in the active pharmaceutical ingredient (API) dramatically improves oral bioavailability compared to the natural hormone, 17β-estradiol (E2). This is a critical differentiating factor that underscores why the API is used in oral contraceptives and why its closely related impurity, 17beta-ethinylestradiol, must be strictly controlled. A direct comparison from authoritative data shows that oral bioavailability of ethinylestradiol is approximately 45%, while that of estradiol is less than 5% [1]. This difference is due to the ethinyl group's ability to impede first-pass hepatic metabolism.

Pharmacokinetics Bioavailability Metabolic Stability

Metabolic Stability and Hepatic Half-Life of Ethinylestradiol vs. Estradiol

Ethinylestradiol (17alpha-ethinylestradiol) demonstrates significantly greater metabolic stability and a longer elimination half-life compared to natural estradiol, a direct consequence of the 17alpha-ethinyl substitution [1]. This substitution slows hepatic clearance, a key factor in its suitability for oral administration [2]. The elimination half-life of ethinyl estradiol at steady state is reported as 18 ± 4.7 hours [3], while the terminal half-life of estradiol is substantially shorter, at approximately 3.6 hours following intravenous administration and 13-20 hours orally due to extensive first-pass metabolism [1].

Metabolism Cytochrome P450 Half-Life

Prodrug Conversion Efficiency: Mestranol vs. Direct Ethinylestradiol

Mestranol, a historical estrogen component in oral contraceptives, is a biologically inactive prodrug that requires hepatic conversion to the active form, 17alpha-ethinylestradiol [1]. This conversion is incomplete, with a documented efficiency of only 70% [1]. Consequently, 50 µg of mestranol is pharmacokinetically bioequivalent to only 35 µg of ethinylestradiol [2]. This represents a key differentiator for procurement and formulation: ethinylestradiol provides direct, predictable estrogenic activity without relying on variable hepatic metabolism.

Prodrug Metabolism Bioequivalence

Oxidative Stability and Degradation Kinetics: Impact on Formulation and Analytical Control

Ethinylestradiol (EE) is highly prone to oxidative degradation, which is a critical quality attribute (CQA) during drug formulation and a key concern for analytical method development [1]. A study on the degradation of 17α-ethinylestradiol in surface water found that under oxidative conditions combined with elevated temperature, the degradation half-life was reduced to just 1.1 hours with a first-order kinetic constant of k = 0.632 h⁻¹ [2]. While this study pertains to environmental degradation, the chemical principle is directly relevant to the stability of the compound in pharmaceutical matrices, where oxidation is a primary degradation pathway.

Stability Oxidative Degradation Forced Degradation

Impurity Control: Pharmacopeial Specifications for Ethinylestradiol Impurities

Pharmaceutical quality is ensured by strict control of related substances. For ethinylestradiol (17alpha-ethinylestradiol) API, pharmacopeial monographs (e.g., European Pharmacopoeia, United States Pharmacopeia) specify limits for individual and total impurities . A typical specification requires that any single identified related compound, such as 17beta-ethinylestradiol (often designated as an EP Impurity), does not exceed 0.5% by weight, unspecified single impurities are limited to ≤0.1%, and total impurities must not exceed 1.0% to 1.5% . These limits are validated using specific analytical methods like HPLC and LC-MS [1].

Quality Control Pharmacopoeia Impurity Profiling

Optimal Application Scenarios for Procuring 17beta-Ethinylestradiol (CAS 4717-38-8)


Pharmaceutical Quality Control: HPLC Impurity Profiling of Ethinylestradiol API

In QC laboratories, 17beta-Ethinylestradiol serves as an essential reference standard for the identification and quantification of related substances in ethinylestradiol active pharmaceutical ingredient (API) batches. Pharmacopeial monographs mandate that individual identified impurities like the 17beta-epimer must be controlled to a limit of ≤0.5% by weight . Using a certified reference standard of this specific impurity is non-negotiable for developing and validating the stability-indicating HPLC methods required for batch release testing and regulatory compliance with agencies like the FDA and EMA .

Analytical Method Development: Forced Degradation and Stability Studies

Given the susceptibility of ethinylestradiol to oxidative degradation, with a half-life as short as 1.1 hours under accelerated oxidative conditions , researchers developing new formulations or analytical methods require 17beta-Ethinylestradiol as a reference material. It is used to spike samples in forced degradation studies, helping to establish method specificity and confirm that the analytical procedure can resolve the API from its potential stereoisomeric and oxidative degradation products . This ensures the long-term stability and accurate potency assessment of drug products.

Environmental Monitoring and Ecotoxicology Research

17alpha-Ethinylestradiol is a well-documented endocrine-disrupting contaminant in wastewater. Environmental chemists and ecotoxicologists use 17beta-Ethinylestradiol as an analytical standard to differentiate between the active pharmaceutical pollutant (17alpha-isomer) and its related stereoisomers in complex environmental matrices . Accurate quantification of the 17beta-isomer is necessary for understanding the complete fate and transport of estrogenic compounds in aquatic ecosystems and for evaluating the efficiency of water treatment processes designed to remove these micropollutants .

Synthetic Chemistry: Process Development and Yield Optimization

In the industrial synthesis of ethinylestradiol, the ethynylation step can generate stereoisomeric byproducts, including 17beta-ethinylestradiol. Process chemists procure this compound as a reference standard to monitor reaction selectivity and optimize conditions to minimize the formation of this unwanted isomer . By quantifying the 17beta-impurity throughout the synthetic route, chemists can improve process efficiency, increase the yield of the desired 17alpha-isomer, and reduce the burden on downstream purification steps, directly impacting cost of goods and manufacturing sustainability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17beta-Ethinylestradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.